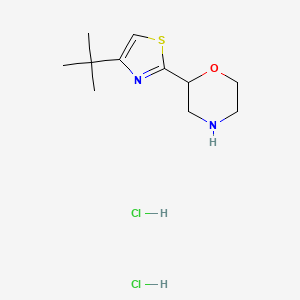![molecular formula C17H15BrN4O2 B2662603 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one CAS No. 2380169-36-6](/img/structure/B2662603.png)
2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one, also known as BPP-4, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in drug discovery and development. BPP-4 is a pyridine-based compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one inhibits the activity of CDK4 and CDK6 by binding to the ATP-binding pocket of these kinases. This binding prevents the phosphorylation of retinoblastoma protein (Rb), which is necessary for cell cycle progression. As a result, 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one inhibits cell proliferation and induces cell cycle arrest in the G1 phase. 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one also inhibits the activity of other kinases, including glycogen synthase kinase 3β (GSK3β) and mitogen-activated protein kinase (MAPK), which are involved in various cellular processes.
Biochemical and Physiological Effects
2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of cell cycle arrest, and inhibition of tumor growth in vitro and in vivo. 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
実験室実験の利点と制限
The advantages of using 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one in lab experiments include its ability to inhibit the activity of various kinases, its low toxicity, and its good pharmacokinetic properties. However, the limitations of using 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one in lab experiments include its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.
将来の方向性
There are several future directions for the study of 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one. One direction is the development of 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one analogs with improved potency and selectivity for specific kinases. Another direction is the investigation of the potential use of 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, the study of the mechanism of action of 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one and its effects on various cellular processes could lead to the identification of new therapeutic targets for drug discovery and development.
Conclusion
In conclusion, 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one is a pyridine-based compound that has potential applications in drug discovery and development. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one could lead to the development of new therapies for cancer and neurodegenerative diseases.
合成法
2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one can be synthesized using various methods, including the reaction of 3-bromopyridine-4-carboxaldehyde with 1-(2-oxopyrrolidin-1-yl)pyridin-2-one in the presence of a base such as potassium carbonate. Another method involves the reaction of 3-bromo-4-hydroxypyridine with 1-(2-oxopyrrolidin-1-yl)pyridin-2-one in the presence of a base such as sodium hydride. Both methods yield 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one as a white solid.
科学的研究の応用
2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one has been studied extensively for its potential applications in drug discovery and development. It has been shown to inhibit the activity of various kinases, including cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in cell cycle regulation. 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O2/c18-13-10-19-6-4-14(13)24-12-5-8-21(11-12)16-9-17(23)22-7-2-1-3-15(22)20-16/h1-4,6-7,9-10,12H,5,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCULQULJCMBCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C3=CC(=O)N4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

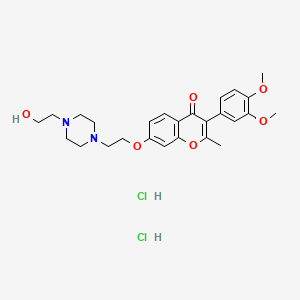
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2662522.png)
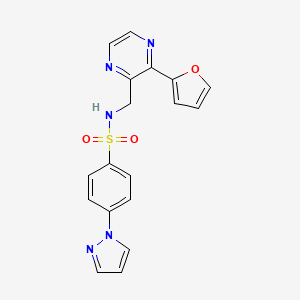
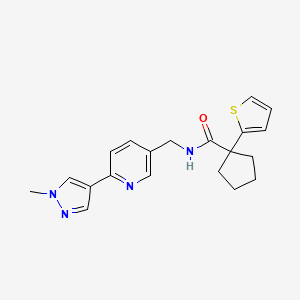
![2-[(2-Chloropropanoylamino)methyl]-N-methyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2662525.png)

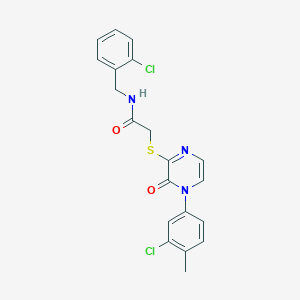
![2-(2-chlorophenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2662533.png)
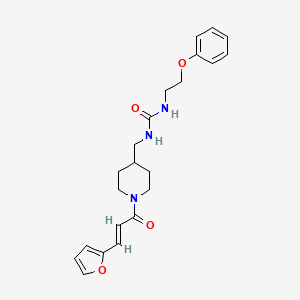
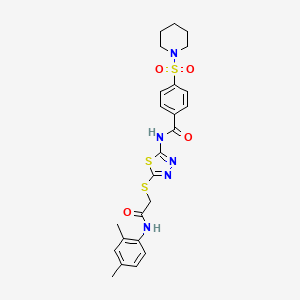

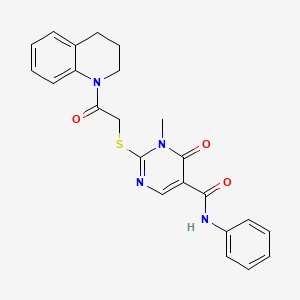
![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2662542.png)
